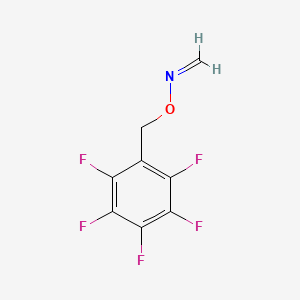

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Beschreibung

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (CAS: 86356-73-2, molecular formula: C₈H₄F₅NO, molecular weight: 225.12 g/mol) is a specialized derivatization agent used primarily for the detection and quantification of formaldehyde in analytical chemistry . This compound is synthesized by reacting formaldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), forming a stable oxime derivative. The pentafluorobenzyl group enhances electron-capturing properties, making it highly suitable for sensitive detection via gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) .

Key applications include:

- Formaldehyde analysis in biological fluids, environmental samples, and household products .

- On-fiber derivatization in headspace solid-phase microextraction (HS-SPME) techniques, enabling direct analysis of volatile carbonyl compounds without solvent interference .

- Compliance with standardized methods such as EPA Method 556 for drinking water quality testing .

Eigenschaften

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQFRQWTUMMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345191 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86356-73-2 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde O-pentafluorophenylmethyl-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Scheme Summary

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 2,3,4,5,6-Pentafluorobenzyl bromide + hydroxylamine hydrochloride + sodium carbonate in ethanol or methanol | Formation of this compound via nucleophilic substitution |

| 2 | Reflux for several hours | Drive reaction to completion |

| 3 | Purification by recrystallization or chromatography | Obtain pure product |

Analytical and Research Findings Related to Preparation

Research studies have focused on the utility of this compound and its analogs in derivatizing aldehydes and ketones for chromatographic analysis. The compound’s synthesis is critical for preparing standards and reagents used in these analyses.

A study developed liquid chromatographic methods for related compounds synthesized by similar routes, confirming the purity and identity of the oximes through spectroscopic techniques such as GC/MS, UV, IR, and NMR.

The reaction conditions (e.g., reflux in ethanol, base presence) are optimized to ensure high yields and minimal side products, especially for sterically hindered ketones or aldehydes.

The compound’s stability and reactivity depend on the purity achieved during preparation, influencing its effectiveness as a derivatizing agent.

Chemical Reaction Analysis Related to Preparation

Understanding the chemical behavior during and after synthesis helps refine preparation methods:

| Reaction Type | Reagents/Conditions Used | Products Formed | Notes on Preparation Impact |

|---|---|---|---|

| Nucleophilic substitution | Hydroxylamine hydrochloride, base, reflux in ethanol/methanol | This compound | Core synthetic step; requires controlled conditions |

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitroso derivatives | Not part of preparation but relevant for purity analysis |

| Reduction | Lithium aluminum hydride, sodium borohydride | Corresponding amines | Side reactions to avoid during synthesis |

| Substitution | Amines, thiols under basic conditions | Substituted benzyl derivatives | Potential impurities if side reactions occur |

This analysis guides the choice of reagents and reaction environment to minimize side reactions and maximize yield and purity.

Preparation Data Table Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C8H4F5NO |

| Molecular Weight | 225.11 g/mol |

| Starting Material | 2,3,4,5,6-Pentafluorobenzyl bromide |

| Nucleophile | Hydroxylamine hydrochloride |

| Base | Sodium carbonate |

| Solvent | Ethanol or methanol |

| Reaction Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | Several hours (typically 4-8 hours) |

| Purification Methods | Recrystallization, column chromatography |

| Yield | High (typically >70%, depending on conditions) |

Notes on Practical Preparation

The reaction requires careful control of pH and temperature to prevent decomposition or side reactions.

The choice of solvent affects solubility and reaction rate; ethanol is preferred for its balance of polarity and boiling point.

Purification is crucial for removing unreacted starting materials and side products to achieve analytical-grade purity.

Handling and storage should minimize exposure to heat and moisture to maintain compound stability.

Analyse Chemischer Reaktionen

Types of Reactions

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

PFBOA serves as an important intermediate in the synthesis of fluorinated organic compounds. Its strong electron-withdrawing properties enhance the reactivity of adjacent functional groups, making it valuable for creating novel materials. The compound can participate in various reactions including:

- Nucleophilic Substitution : Due to the presence of the pentafluorobenzyl group, PFBOA can undergo nucleophilic substitution reactions.

- Oxidation and Reduction : It can be oxidized to form nitroso derivatives or reduced to yield amines .

Pharmaceutical Development

In pharmaceutical research, PFBOA is utilized for designing new drug candidates. Its fluorinated structure is known to enhance the bioavailability and efficacy of pharmaceuticals. Specific applications include:

- Development of Fluorinated Pharmaceuticals : PFBOA's unique properties allow for the synthesis of drugs with improved pharmacokinetic profiles.

- Reagent in Drug Discovery : It acts as a reagent for derivatizing biologically relevant aldehydes and ketones, aiding in the identification of potential drug candidates .

Analytical Chemistry

PFBOA is widely used as a derivatizing agent in analytical methods such as gas chromatography (GC) and mass spectrometry (MS). Its applications include:

- Detection of Carbonyl Compounds : PFBOA reacts with carbonyl groups to form stable oximes, facilitating the detection and quantification of aldehydes and ketones in complex mixtures.

- Sensitivity Enhancement : The compound significantly improves detection limits for carbonyl compounds compared to unmodified methods .

In material science, PFBOA is incorporated into polymers to enhance their thermal stability and chemical resistance. This application is particularly beneficial for industries requiring durable materials. The inclusion of PFBOA can lead to:

- Improved Material Properties : Enhanced durability and resistance to degradation from environmental factors.

- Development of Advanced Materials : Utilization in creating materials suitable for high-performance applications .

Environmental Applications

PFBOA plays a significant role in environmental monitoring and pollution detection. Its ability to form stable oximes allows for:

- Detection of Environmental Pollutants : PFBOA can be used in sensors designed to detect pollutants in various matrices.

- Studying Atmospheric Reactions : Research indicates that PFBOA can help identify degradation products from atmospheric reactions involving industrial chemicals .

Case Studies

- Formaldehyde Detection : A study demonstrated that PFBOA effectively derivatizes formaldehyde in aqueous solutions, allowing quantification via GC-MS with high selectivity and sensitivity.

- Oxime Formation in Atmospheric Chemistry : Research indicated that PFBOA was instrumental in identifying reaction products from atmospheric degradation processes involving chlorinated compounds .

Wirkmechanismus

The mechanism by which O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime exerts its effects involves the formation of stable oxime derivatives with carbonyl compounds. The pentafluorobenzyl group enhances the reactivity and stability of the oxime, making it a valuable reagent for analytical and synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with structurally related derivatization agents:

Performance Metrics

- Sensitivity: Formaldoxime achieves sub-ppb detection limits for formaldehyde in water and air samples, outperforming non-fluorinated derivatization agents like DNPH (2,4-dinitrophenylhydrazine) due to superior electron-capturing properties . PFBHA·HCl derivatives exhibit detection limits of 0.1–5 ng/mL for aldehydes/ketones in biological matrices .

- Derivatization Efficiency :

- Selectivity :

Key Research Findings

Formaldoxime in Environmental Monitoring :

- A 2008 study demonstrated that This compound enabled formaldehyde detection in atmospheric samples at 0.02 ppb using GC-ion trap MS, surpassing regulatory thresholds .

Comparison with PFBHA·HCl :

- Spaulding & Charles (2002) found that PFBHA·HCl derivatives showed 20–30% higher recovery rates for multi-functional carbonyls (e.g., glyoxal) compared to formaldoxime, albeit with longer analysis times .

Trimethylsilyl Ester Advantages: Noguchi et al. (1991) reported that trimethylsilyl-PFBHA derivatives improved detection of oxoacids in biological fluids by 50-fold compared to underivatized analogs .

Biologische Aktivität

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (PFBOA) is a synthetic compound derived from pentafluorobenzyl hydroxylamine. This compound has garnered attention due to its potential applications in various fields such as analytical chemistry and environmental science. Its biological activity is primarily linked to its ability to form stable oximes with carbonyl compounds, which can be crucial in detecting and quantifying aldehydes and ketones in different matrices.

PFBOA is characterized by its pentafluorobenzyl group, which enhances its reactivity and stability. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C7H4F5NO |

| Molecular Weight | 201.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

| Appearance | White crystalline solid |

PFBOA acts as a derivatizing agent that reacts with carbonyl groups to form stable oximes. This reaction is significant for the analysis of carbonyl compounds in environmental samples and biological matrices. The mechanism involves nucleophilic attack by the hydroxylamine on the carbonyl carbon, leading to the formation of an oxime:

1. Analytical Chemistry

PFBOA has been utilized as a derivatization reagent in gas chromatography (GC) and liquid chromatography (LC) methods to enhance the detection of carbonyl compounds. For instance, it has been employed to analyze formaldehyde and other aldehydes in food and environmental samples with high sensitivity and specificity .

2. Environmental Impact

The compound has been studied for its role in atmospheric chemistry. PFBOA can react with various pollutants, helping to identify degradation products of industrial chemicals . Its ability to form stable oximes allows for the tracking of these reactions under different environmental conditions.

3. Case Studies

- Study on Formaldehyde Detection : A study demonstrated that PFBOA could effectively derivatize formaldehyde in aqueous solutions, allowing for its quantification via GC-MS. The method showed high selectivity and sensitivity, making it suitable for monitoring formaldehyde levels in various samples .

- Oxime Formation in Atmospheric Reactions : Research indicated that PFBOA was used to identify reaction products from atmospheric degradation processes involving chlorinated compounds. The formation of oximes from these reactions provided insights into the environmental persistence of certain pollutants .

Research Findings

Recent studies have highlighted the effectiveness of PFBOA in various applications:

- Sensitivity : PFBOA has been shown to enhance the detection limits for carbonyl compounds significantly compared to unmodified methods.

- Stability : The oximes formed are stable under typical analytical conditions, which is crucial for accurate quantification.

- Versatility : It can be applied to a wide range of carbonyl-containing substances, including those found in biological systems.

Q & A

Q. What are the primary applications of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (PFBHA) in analytical chemistry?

PFBHA is widely used as a derivatization reagent to enhance the detectability of carbonyl compounds (aldehydes, ketones, and oxoacids) in gas chromatography (GC) and GC-mass spectrometry (GC-MS). Key applications include:

- Environmental analysis : Detection of aldehydes in drinking water (EPA Method 556) and workplace atmospheres via derivatization followed by GC/ECD or GC-MS .

- Food/beverage research : Quantification of Strecker aldehydes in wine and beer using solid-phase microextraction (SPME) with on-fiber derivatization .

- Biological fluids : Sensitive identification of urinary oxoacids and lipid peroxidation products in clinical samples .

- Methodological steps involve reacting PFBHA with carbonyl groups to form stable oxime derivatives, improving volatility and ionization efficiency for GC-based detection.

Q. What are the optimal storage and handling conditions for PFBHA to ensure stability?

PFBHA hydrochloride is hygroscopic and should be stored in a sealed container at 2–8°C, protected from light and moisture. Key stability considerations:

- Melting point : 212–218°C (with sublimation at 227°C) .

- Solubility : Dissolves in water (50 mg/mL) but may form slight turbidity; compatible with methanol and acetonitrile for derivatization workflows .

- Decomposition risks : Avoid exposure to strong oxidizers or high temperatures to prevent degradation into CO, CO₂, or peroxides .

Q. How does PFBHA derivatization improve sensitivity in GC-MS analysis?

PFBHA introduces electron-capturing pentafluorobenzyl groups, which:

- Enhance detection limits by 10–100× in electron capture detection (ECD) due to high electronegativity .

- Improve MS fragmentation patterns, enabling clearer identification via characteristic ions (e.g., m/z 181 for PFBHA-aldehyde derivatives) .

- Example protocol: React PFBHA (1% w/v in water) with aldehydes at 40°C for 30 min, followed by extraction via SPME or solid-phase cartridges .

Advanced Research Questions

Q. How can experimental parameters be optimized for PFBHA derivatization in complex matrices (e.g., beer, biological fluids)?

A factorial design approach is recommended to evaluate critical variables:

- Temperature : Higher temperatures (e.g., 60°C) improve reaction kinetics but may degrade heat-sensitive analytes .

- Time : Derivatization typically requires 30–60 min, though prolonged incubation can increase side reactions .

- Salt addition : NaCl (10–20% w/v) enhances extraction efficiency via salting-out effects in headspace SPME .

- Matrix calibration : Use internal standards (e.g., deuterated analogs) or standard addition to correct for matrix interference .

Q. How can discrepancies in recovery rates for formaldehyde across studies be resolved?

Discrepancies (e.g., 60–95% recovery ) may arise from:

- Derivatization pH : Formaldehyde reacts optimally at pH 4–5; deviations alter reaction completeness .

- Competing reactions : PFBHA may react with other carbonyl compounds (e.g., acetaldehyde), reducing formaldehyde recovery .

- Solution : Validate methods using isotopically labeled formaldehyde (e.g., ¹³C-formaldehyde) as a tracer .

Q. What strategies mitigate interference from co-eluting compounds in PFBHA-derivatized GC-MS analysis?

Advanced approaches include:

- Two-dimensional GC (GC×GC) : Resolves overlapping peaks via orthogonal separation mechanisms .

- High-resolution MS (HRMS) : Differentiates isobaric ions (e.g., m/z 181.039 vs. 181.027) to confirm analyte identity .

- Selective ion monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 181 for PFBHA derivatives) to reduce background noise .

Methodological Best Practices

Q. How to validate PFBHA-based methods for regulatory compliance?

Follow EPA Method 556 guidelines for drinking water analysis:

- Linearity : R² ≥ 0.995 over 1–100 µg/L range .

- Precision : ≤15% RSD for intra-day and inter-day replicates .

- Accuracy : 80–120% recovery for spiked samples .

Q. What are the limitations of PFBHA derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.